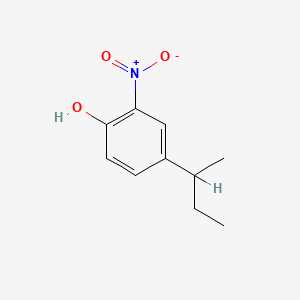

4-(1-Methylpropyl)-2-nitrophenol

描述

Contextualization within Nitrophenol Chemistry and Derivatives

Nitrophenols are a class of organic compounds derived from phenol (B47542) with one or more nitro groups attached to the benzene (B151609) ring. The position and number of these nitro groups profoundly influence the chemical and physical properties of the resulting molecule. 4-(1-Methylpropyl)-2-nitrophenol is a derivative of 2-nitrophenol (B165410), featuring a sec-butyl group at the 4-position of the phenolic ring.

The synthesis of this compound typically involves the nitration of 4-(1-methylpropyl)phenol. ontosight.ai The presence of the hydroxyl (-OH) group on the phenol ring is activating and ortho-, para-directing for electrophilic aromatic substitution. Consequently, nitration of 4-sec-butylphenol (B1210997) would be expected to yield a mixture of ortho- and para-nitro isomers. However, the bulky sec-butyl group at the para position sterically hinders the introduction of a nitro group at the adjacent positions, favoring nitration at the ortho position relative to the hydroxyl group. smolecule.com

Structural Distinctiveness and its Implications for Reactivity

The chemical structure of this compound is characterized by a phenol ring substituted with a nitro group at the 2-position and a 1-methylpropyl (sec-butyl) group at the 4-position. This specific arrangement of functional groups imparts distinct properties to the molecule.

The nitro group is a strong electron-withdrawing group, which decreases the electron density of the aromatic ring and increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol. The sec-butyl group, on the other hand, is an electron-donating group through an inductive effect, which can slightly modulate the electronic properties of the ring.

The most significant impact of the sec-butyl group is its steric bulk. This steric hindrance plays a crucial role in directing the regioselectivity of further chemical reactions on the aromatic ring. For instance, as mentioned earlier, it directs nitration to the ortho position of the parent 4-sec-butylphenol. smolecule.com This steric influence is a key factor that distinguishes its reactivity from less sterically hindered nitrophenols.

Historical and Current Research Perspectives

Historically, research on related nitrophenols has been extensive. A closely related compound, 2,4-dinitro-6-sec-butylphenol, commonly known as dinoseb (B1670700), was discovered in 1945 by replacing the methyl group of 2,4-dinitro-6-methylphenol with a sec-butyl group. wikipedia.org Dinoseb was widely used as a herbicide and insecticide. wikipedia.orgresearchgate.netherts.ac.uk However, due to its high toxicity and adverse health effects, including the potential to cause birth defects and sterility, its use has been banned in many countries, including the European Union and the United States. wikipedia.orgcanada.ca

Current research on this compound and its derivatives often focuses on its chemical properties and potential applications as a chemical intermediate in the synthesis of other organic compounds. smolecule.com For example, it can serve as a precursor for creating pharmaceuticals and agrochemicals. smolecule.com Its unique spectral properties also make it useful as a standard in spectrophotometric analyses. smolecule.com

Overview of Academic Research Trajectories

Academic research involving this compound follows several key trajectories. One area of investigation is its synthesis and the development of efficient and regioselective nitration methods for substituted phenols. dergipark.org.tr Researchers are exploring various nitrating agents and catalytic systems to control the position of the nitro group on the aromatic ring. dergipark.org.tr

Another significant research avenue is the study of its chemical and physical properties. This includes detailed analysis of its spectroscopic data, such as IR and mass spectra, to understand its molecular structure and behavior. nist.gov The study of its reactivity in various chemical transformations is also a key focus, providing insights into how the interplay of its functional groups influences its chemical behavior.

Furthermore, there is interest in its potential biological activities, with some studies indicating that nitrophenols can exhibit antimicrobial effects and act as enzyme inhibitors. smolecule.com However, it is important to note that this compound is also recognized for its moderate toxicity, necessitating careful handling in laboratory settings. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Appearance | Crystalline solid |

| CAS Number | 3555-18-8 |

Structure

3D Structure

属性

IUPAC Name |

4-butan-2-yl-2-nitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-7(2)8-4-5-10(12)9(6-8)11(13)14/h4-7,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDCKEORRIGZKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871034 | |

| Record name | 4-(1-Methylpropyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3555-18-8 | |

| Record name | 4-(1-Methylpropyl)-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3555-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Methylpropyl)-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003555188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Methylpropyl)-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-methylpropyl)-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1-Methylpropyl)-2-nitrophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R676Q74TNR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Methodologies and Spectroscopic Characterization

Spectroscopic Elucidation of Molecular Structure

Spectroscopy is a cornerstone in the structural analysis of organic molecules like 4-(1-Methylpropyl)-2-nitrophenol, providing detailed information about its atomic and electronic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds such as 4-tert-butyl-2-nitrophenol (B1265401) and 4-methyl-2-nitrophenol. chemicalbook.comsigmaaldrich.com

The ¹H NMR spectrum would feature distinct signals for the aromatic protons, the protons of the sec-butyl group, and the phenolic hydroxyl proton. The aromatic protons would appear as a complex multiplet system in the downfield region (typically δ 7.0-8.5 ppm) due to the electron-withdrawing effects of the nitro group. The hydroxyl proton signal is expected to be a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The sec-butyl group would present a methine (CH) proton, a methylene (B1212753) (CH₂) group, and two methyl (CH₃) groups, each with characteristic chemical shifts and splitting patterns due to spin-spin coupling.

The predicted ¹³C NMR spectrum would show ten distinct signals corresponding to each carbon atom in the molecule. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbons attached to the hydroxyl and nitro groups being the most deshielded. The carbons of the sec-butyl group would appear in the upfield region of the spectrum.

Predicted ¹H NMR Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.0 - 8.5 | Multiplet |

| Phenolic OH | Variable | Broad Singlet |

| sec-Butyl CH | ~3.0 - 3.5 | Multiplet |

| sec-Butyl CH₂ | ~1.5 - 1.8 | Multiplet |

| sec-Butyl CH₃ (doublet) | ~1.2 - 1.4 | Doublet |

| sec-Butyl CH₃ (triplet) | ~0.8 - 1.0 | Triplet |

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH | 150 - 160 |

| C-NO₂ | 135 - 145 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-Alkyl | 140 - 150 |

| sec-Butyl CH | 30 - 40 |

| sec-Butyl CH₂ | 25 - 35 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), nitro (N-O), and alkyl (C-H) groups, as well as aromatic C=C and C-H vibrations.

Analysis of related nitrophenols, such as 2-nitrophenol (B165410) and 4-nitrophenol (B140041), provides a basis for these assignments. researchgate.netnist.govchemicalbook.com A broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic group. The presence of the nitro group is confirmed by two strong absorption bands: an asymmetric stretching vibration typically around 1520-1560 cm⁻¹ and a symmetric stretching vibration near 1345-1385 cm⁻¹. The C-H stretching vibrations of the sec-butyl group and the aromatic ring would appear around 2850-3100 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2970 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Asymmetric N-O | Stretching | 1520 - 1560 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent, like ethanol (B145695) or methanol (B129727), is expected to exhibit absorption bands characteristic of the nitrophenol chromophore. The spectrum is influenced by the phenolic hydroxyl group, the nitro group, and the alkyl substituent on the benzene (B151609) ring.

Based on data for 4-nitrophenol, two primary absorption bands are anticipated. researchgate.net The first, a high-intensity band typically observed around 320 nm, is attributed to a π → π* transition involving the delocalized electrons of the benzene ring and the nitro group. A second, lower-intensity band, often appearing as a shoulder around 400 nm in alkaline solutions, is associated with the n → π* transition of the non-bonding electrons on the oxygen atoms of the nitro group. The exact position and intensity of these bands can be affected by the solvent polarity and the pH of the medium.

Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~320 nm | High |

Ultrafast Spectroscopic Studies (e.g., Femtosecond Transient Absorption)

Femtosecond transient absorption spectroscopy is a powerful technique for studying the dynamics of excited electronic states on extremely short timescales. This method involves exciting a sample with a short laser pulse (pump) and monitoring the change in absorbance with a second, time-delayed pulse (probe). While this technique is invaluable for understanding photochemical and photophysical processes, specific studies on this compound are not readily found in the scientific literature, likely due to its status as a less common research chemical.

Mass Spectrometry for Compound Identification and Isotopic Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile organic compounds. For nitrophenols, GC-MS analysis often involves a derivatization step to increase their volatility and improve chromatographic peak shape, although direct analysis is also possible. researchgate.net

In a typical GC-MS analysis of this compound, the compound would first be separated from other components in a sample on a capillary column. mdpi.commdpi.com Upon entering the mass spectrometer, it would be ionized, commonly by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (195.21 g/mol ). smolecule.com Additionally, a characteristic fragmentation pattern would be observed, providing structural information. Key fragments would likely arise from the loss of the nitro group (-NO₂), the hydroxyl group (-OH), and cleavage of the sec-butyl side chain. Analysis of the fragmentation of related compounds like 4-sec-butylphenol (B1210997) suggests that a major fragment ion would be observed at m/z [M-29]⁺, corresponding to the loss of an ethyl group from the sec-butyl substituent. nih.gov

Expected Key Fragments in the EI Mass Spectrum of this compound

| m/z | Identity |

|---|---|

| 195 | [M]⁺ (Molecular Ion) |

| 178 | [M-OH]⁺ |

| 166 | [M-C₂H₅]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Quantitation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier technique for the quantitation of this compound, also known as Dinoseb (B1670700). This method offers exceptional sensitivity and selectivity, allowing for the detection of trace levels of the compound. hpst.cz The principle involves chromatographic separation of the analyte from the sample matrix, followed by ionization and mass analysis. The use of tandem mass spectrometry, particularly with multiple reaction monitoring (MRM), provides two levels of mass filtering, which significantly reduces background noise and enhances specificity. youtube.com

A developed method for the determination of Dinoseb and the related compound Dinoterb in various products utilized LC-MS/MS with negative ion electrospray ionization (ESI) for detection. nih.gov This approach is common for phenolic compounds, which readily deprotonate to form negative ions. hpst.cz The validation of such methods typically demonstrates excellent linearity over a defined concentration range and achieves low limits of quantitation (LOQ). For instance, a method for Dinoseb and Dinoterb established a linear calibration curve from 0.0005 to 0.04 µg/mL and achieved an LOQ of 0.001 µg/g in various sample types. nih.gov The high sensitivity of modern triple quadrupole LC/MS systems enables detection at parts-per-trillion (ppt) levels, which is essential for environmental monitoring. hpst.cz

Below is a table summarizing typical parameters for the LC-MS/MS analysis of Dinoseb.

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography System | Agilent 6495 Triple Quadrupole LC/MS | hpst.cz |

| Analytical Column | Agilent ZORBAX Eclipse Plus C18, HD, 2.1 × 100 mm, 1.8 µm | hpst.cz |

| Mobile Phase | A: 0.10% acetic acid in water; B: Acetonitrile | hpst.cz |

| Alternative Mobile Phase | Methanol-water (19:1) containing 0.005 v/v% acetic acid | nih.gov |

| Flow Rate | 0.3 mL/min | hpst.cz |

| Column Temperature | 40 °C | hpst.cz |

| Injection Volume | 20 µL | hpst.cz |

| Ionization Mode | Negative Ion Electrospray (ESI) | nih.gov |

| Limit of Quantitation (LOQ) | 0.001 µg/g | nih.gov |

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of nitrophenolic compounds, including this compound. The development of a robust HPLC method involves optimizing several key parameters to achieve efficient separation from potential impurities and matrix components. Reversed-phase (RP) chromatography is the most common mode used for this class of compounds. nih.govresearchgate.netnih.govmdpi.com

An isocratic ion-pair RP-HPLC method with UV-Vis detection has been successfully developed and validated for the simultaneous analysis of 4-nitrophenol (PNP) and its metabolites. nih.govresearchgate.netnih.govmdpi.com Such methods are highly relevant for the analysis of the broader class of nitrophenols. The use of a C18 stationary phase is typical, providing a nonpolar surface for the retention of moderately polar compounds like nitrophenols. nih.govresearchgate.netnih.govmdpi.com The mobile phase often consists of a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer. nih.govsielc.com To improve peak shape and retention of acidic analytes like phenols, an ion-pairing reagent such as tetrabutylammonium (B224687) bromide (TBAB) can be added to the mobile phase. nih.govresearchgate.netnih.govmdpi.com

Method validation is a critical step to ensure the reliability of the analytical data. Key validation parameters include linearity, precision (repeatability and reproducibility), accuracy, and the limit of quantification (LOQ). For a validated HPLC method for 4-nitrophenol, calibration plots were linear over a concentration range of 1–100 μM, with an LOQ of 2.5 μM. nih.govnih.govmdpi.com The precision, expressed as the relative standard deviation (RSD), was found to be satisfactory. nih.gov

The table below outlines a typical set of conditions for an HPLC method suitable for nitrophenol analysis.

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | C18 column | nih.govresearchgate.netnih.govmdpi.com |

| Mobile Phase | Methanol-0.01 M citrate (B86180) buffer pH 6.2 (47:53 v/v) with 0.03 M TBAB | nih.govresearchgate.netnih.govmdpi.com |

| Elution Mode | Isocratic | nih.govresearchgate.netnih.govmdpi.com |

| Flow Rate | 1.0 mL/min | nih.govresearchgate.netnih.govmdpi.com |

| Detection | UV-Vis at 290 nm | nih.govresearchgate.netnih.govmdpi.com |

| Linear Range | 1–100 µM | nih.govnih.govmdpi.com |

| Lower Limit of Quantification (LLOQ) | 2.5 µM | nih.govnih.govmdpi.com |

For the analysis of this compound in complex matrices such as environmental water, a sample preparation step is often required to remove interferences and pre-concentrate the analyte. shimadzu.com Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose. analecta.huchemrxiv.org SPE can be performed offline using cartridges or online, where it is directly coupled to the chromatographic system. nih.govyoutube.com

The selection of the sorbent material is critical for the efficiency of the SPE process. mdpi.com For nitrophenols, various sorbents have been investigated. A study comparing C18, PLRP-S (a styrenedivinylbenzene polymer), and a highly cross-linked styrene-divinylbenzene copolymer found that polymeric sorbents offered the best performance for the simultaneous extraction of nitrophenols and other compounds. nih.govnih.gov For example, the Strata X polymeric sorbent was shown to be a good compromise for extracting both polar nitrophenols and more lipophilic compounds. nih.gov In contrast, silica-based C18 sorbents can sometimes exhibit strong interactions with the residual hydroxyl groups of silica (B1680970), which may be improper for nitrophenols. nih.gov

The SPE procedure typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. youtube.com The choice of elution solvent is also crucial; a study found that elution with dichloromethane (B109758) followed by methanol yielded the best results on a polymeric sorbent. nih.gov Coupling SPE online with a chromatographic system like HPLC or supercritical fluid chromatography (SFC) can automate the sample preparation process, reduce solvent consumption, and decrease detection limits. nih.gov

In many instances, this compound may be present in a mixture with other structurally similar compounds, such as its isomers. The spectral or chromatographic signals of these components can severely overlap, making individual quantification by traditional methods difficult. nih.goviau.irresearchgate.netjchr.org Chemometrics, the application of mathematical and statistical methods to chemical data, provides powerful tools to resolve this issue. nih.gov

Multivariate calibration methods, such as Partial Least Squares (PLS), are particularly useful for the simultaneous determination of multiple components in a mixture. nih.gov These methods build a mathematical model that relates the entire spectrum (e.g., UV-Vis absorbance spectra) of a set of calibration samples to the known concentrations of the analytes. nih.gov This model can then be used to predict the concentrations of the analytes in an unknown sample.

To improve the predictive ability of the model, data preprocessing techniques are often employed. Orthogonal Signal Correction (OSC), for example, can be used to remove variation from the spectral data that is not correlated to the analyte concentrations, thereby simplifying the model and improving its accuracy. nih.gov Other advanced chemometric methods, such as those based on Elman recurrent neural networks (ERNN) combined with wavelet packet transform (WPT), have also been developed for the simultaneous determination of nitrophenol-type compounds, demonstrating success even with severe spectral overlap. nih.gov These approaches offer a rapid and cost-effective alternative to chromatographic separation for certain applications. iau.irresearchgate.net

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations of Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 4-(1-methylpropyl)-2-nitrophenol. These properties are fundamental to understanding the molecule's reactivity and spectral characteristics.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For nitrophenols, these parameters are often correlated with their toxicological properties. nih.gov

Another important electronic property is the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro and hydroxyl groups, and a positive potential around the hydroxyl hydrogen.

Table 1: Calculated Electronic Properties of Substituted Nitrophenols

| Property | Typical Value Range for Nitrophenols | Significance |

|---|---|---|

| HOMO Energy | -6 to -8 eV | Electron-donating ability |

| LUMO Energy | -1 to -3 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4 to 6 eV | Chemical reactivity and stability |

Molecular Simulation Techniques for Conformational Analysis

The conformational flexibility of this compound, particularly the orientation of the sec-butyl group and the intramolecular hydrogen bonding between the hydroxyl and nitro groups, can be investigated using molecular simulation techniques.

Molecular mechanics (MM) and molecular dynamics (MD) simulations can be employed to explore the potential energy surface of the molecule and identify its stable conformers. The rotation of the sec-butyl group around its bond to the phenyl ring will likely result in several low-energy conformations. The relative energies of these conformers determine their population at a given temperature. Studies on similar p-alkyl phenols have shown that the orientation of the alkyl group can be influenced by hyperconjugation with the phenyl ring. researchgate.net

Furthermore, the presence of the ortho-nitro group allows for the formation of an intramolecular hydrogen bond with the hydroxyl group. This interaction significantly influences the planarity of the molecule and the rotational barrier of the hydroxyl group. Computational studies on 2-nitrophenol (B165410) have extensively investigated this intramolecular hydrogen bonding. acs.org

Table 2: Expected Stable Conformers of this compound

| Conformer | Description | Expected Relative Energy |

|---|---|---|

| Conformer 1 | sec-Butyl group in a staggered conformation relative to the phenyl ring | Lowest energy |

| Conformer 2 | sec-Butyl group in an eclipsed conformation relative to the phenyl ring | Higher energy |

| Rotamer 1 | Intramolecular H-bond between OH and NO2 | Stabilized |

| Rotamer 2 | OH group rotated away from the NO2 group | Higher energy in non-polar solvents |

Reaction Pathway Prediction and Energy Landscape Mapping

Computational chemistry can be used to predict the reaction pathways and map the energy landscapes of chemical reactions involving this compound. This is valuable for understanding its synthesis, degradation, and potential metabolic pathways.

For instance, the nitration of 2-sec-butylphenol (B1202637) to form this compound can be modeled to understand the regioselectivity of the reaction. Similarly, the reduction of the nitro group to an amino group, a common reaction for nitrophenols, can be investigated computationally to determine the reaction mechanism and the energies of transition states and intermediates. researchgate.net

DFT calculations can be used to locate the transition state structures and calculate the activation energies for various potential reactions, such as oxidation of the phenol (B47542) group or electrophilic substitution on the aromatic ring. nih.govcopernicus.orgcopernicus.org This information allows for the determination of the most favorable reaction pathways under different conditions.

Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Understanding

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity or a particular property, such as toxicity. For nitrophenols, QSAR studies are often used to predict their toxic effects. nih.govunimib.itmdpi.comsciprofiles.com

In a QSAR study of this compound, various molecular descriptors would be calculated and correlated with a specific biological endpoint. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Hydrophobicity, often represented by the logarithm of the octanol-water partition coefficient (logP), is a key descriptor in QSAR models for the toxicity of phenolic compounds. nih.gov The electronic properties, such as HOMO and LUMO energies, are also crucial as they can relate to the mechanism of toxicity, which for nitrophenols often involves uncoupling of oxidative phosphorylation. nih.govmdpi.com

Table 3: Relevant QSAR Descriptors for Nitrophenols

| Descriptor | Type | Relevance to Toxicity |

|---|---|---|

| logP | Hydrophobicity | Membrane permeability and bioaccumulation |

| E_HOMO | Quantum Chemical | Susceptibility to oxidation |

| E_LUMO | Quantum Chemical | Electron-accepting ability, potential for reduction |

| Dipole Moment | Electronic | Polarity and interactions with biological targets |

| Molecular Weight | Constitutional | General size and steric effects |

Solvent Effects and Intermolecular Interactions Modeling

The behavior of this compound can be significantly influenced by its environment, particularly the solvent. Computational modeling can be used to understand these solvent effects and the nature of intermolecular interactions.

In non-polar solvents, the intramolecular hydrogen bond between the hydroxyl and nitro groups is expected to be the dominant interaction. However, in polar, hydrogen-bond-accepting solvents, there will be a competition between the intramolecular hydrogen bond and intermolecular hydrogen bonds with the solvent molecules. nih.gov This can affect the molecule's conformation and its chemical properties.

Continuum solvation models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of a bulk solvent on the electronic structure and properties of the molecule. For more specific interactions, explicit solvent models, where individual solvent molecules are included in the calculation, can be employed. rsc.orgrsc.org These models can provide detailed insights into the specific hydrogen bonding patterns and their strengths. nih.gov

Environmental Chemistry and Remediation Technologies

Environmental Pathways and Persistence Studies

The persistence of a chemical in the environment is a key factor in determining its potential for long-term impact. Studies on 4-(1-methylpropyl)-2-nitrophenol reveal its behavior across different environmental compartments.

Atmospheric Degradation and Photochemical Oxidation

In the atmosphere, this compound is expected to exist primarily in the vapor phase. preventcancernow.ca Its degradation is mainly driven by reactions with photochemically produced hydroxyl radicals. canada.capreventcancernow.ca The estimated half-life for this reaction is approximately 2.65 to 4.1 days. nih.govcanada.capreventcancernow.ca While the compound's water solubility suggests that wet deposition can remove it from the atmosphere, its persistence in air is considered slight. preventcancernow.caepa.gov Reactions with other atmospheric oxidants like ozone are not considered significant degradation pathways. canada.ca

Aquatic Fate: Hydrolysis and Direct Photolysis

The fate of this compound in aquatic environments is influenced by several factors. Hydrolysis, the breakdown of a compound due to reaction with water, is not a significant degradation process for this molecule. canada.caorst.edu Studies have shown it to be stable to hydrolysis over a range of pH values (5 to 9) for extended periods. nih.govherts.ac.uk

Soil and Sediment Interactions: Sorption and Mobility

The interaction of this compound with soil and sediment is a critical aspect of its environmental behavior. The compound exhibits a tendency to bind to soil particles, a process known as sorption. The extent of sorption is significantly influenced by soil properties, particularly organic carbon and clay content. nih.govresearchgate.net One study found that these two factors could account for 92% of the variation in the sorption coefficient of the compound. nih.govresearchgate.net

The soil sorption coefficient (Koc) for this compound has been measured at 124, indicating high mobility in soil. epa.gov This mobility, coupled with its persistence, creates a potential for leaching into groundwater. epa.govepa.gov The pH of the soil also plays a role, with stronger binding observed in more acidic soils. epa.govorst.edu The persistence of this compound in soil can be significant, with reported half-lives ranging from 5 to 31 days under field conditions. orst.edu

Catalytic Degradation Processes

Due to its persistence, various remediation technologies have been investigated to degrade this compound in contaminated environments. Catalytic processes, in particular, have shown promise.

Heterogeneous Photocatalysis: Catalyst Design and Efficiency

Heterogeneous photocatalysis is an advanced oxidation process that utilizes a semiconductor catalyst, typically titanium dioxide (TiO2), and a light source, usually UV, to generate highly reactive species that can break down organic pollutants. nih.govnih.gov The efficiency of this process for the degradation of this compound is influenced by several factors:

Catalyst Type and Concentration: Studies have shown that different forms of TiO2 exhibit varying efficiencies. For instance, Degussa P25 has been found to be a more effective photocatalyst compared to others like Hombikat UV100. nih.govresearchgate.net The concentration of the catalyst also plays a crucial role, with the degradation rate generally increasing with catalyst loading up to an optimal point, beyond which the rate may decrease due to light scattering and particle agglomeration. nih.gov

pH: The pH of the solution significantly affects the surface charge of the catalyst and the speciation of the pollutant. For this compound, which has a pKa of 4.62, degradation is more efficient in acidic conditions (around pH 5.1). nih.gov This is attributed to the favorable surface interactions between the positively charged catalyst surface (below its point of zero charge of 6.25) and the pollutant molecule. nih.gov

Substrate Concentration: The initial concentration of the pollutant also impacts the degradation rate. The rate tends to increase with the concentration of this compound up to a certain point, after which the active sites on the catalyst surface may become saturated. nih.govresearchgate.net The degradation kinetics often follow a pseudo-first-order model. nih.govnih.gov

Advanced Oxidation Processes (AOPs) for Pollutant Abatement

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). In the context of this compound degradation, several AOPs have been explored:

TiO2 Photocatalysis with Electron Acceptors: The efficiency of TiO2 photocatalysis can be enhanced by the addition of electron acceptors such as hydrogen peroxide (H2O2), potassium bromate (B103136) (KBrO3), and potassium persulfate (K2S2O8). nih.govnih.gov These additives can trap photogenerated electrons, reducing electron-hole recombination and increasing the formation of reactive oxygen species. nih.gov Studies have shown that the addition of these electron acceptors significantly enhances the degradation rate of this compound. nih.govresearchgate.net

Other AOPs: While detailed studies on other specific AOPs for this compound are limited in the provided context, the principles of AOPs suggest that methods like Fenton and photo-Fenton processes, ozonation, and UV/H2O2 could also be effective in its abatement by generating highly reactive hydroxyl radicals.

Bioremediation Approaches

Bioremediation offers a sustainable and environmentally friendly alternative for the treatment of sites contaminated with nitrophenolic compounds. This approach utilizes the metabolic capabilities of microorganisms to degrade or transform these pollutants into less harmful substances. Research has particularly focused on the bioremediation of dinoseb (B1670700), a dinitrophenol herbicide structurally related to this compound, providing valuable insights into potential degradation pathways and microbial consortia. nih.govasm.orgnih.gov

The microbial degradation of nitrophenolic compounds like this compound can proceed through different mechanisms depending on the environmental conditions, particularly the availability of oxygen. Under aerobic conditions, degradation can be initiated, but it sometimes leads to the formation of undesirable polymerization products. nih.govresearchgate.net

In contrast, anaerobic conditions, specifically when the redox potential (Eh) is below -200 mV, are highly conducive to the complete degradation of these compounds. asm.orgnih.govresearchgate.net The primary anaerobic degradation pathway for dinoseb involves the sequential reduction of the nitro groups to amino groups. nih.gov This is followed by the replacement of the newly formed amino groups with hydroxyl groups, leading to the formation of intermediates that may exist as quinones or hydroquinones depending on the culture's pH and redox potential. nih.gov Ultimately, under strictly anaerobic conditions, a microbial consortium can degrade the entire molecule to simple compounds like acetate (B1210297) and carbon dioxide. nih.gov This complete mineralization prevents the formation of the polymeric substances observed under aerobic or microaerophilic (low oxygen) conditions. nih.govresearchgate.net

The successful implementation of bioremediation relies on the presence and activity of microorganisms capable of degrading the target pollutant. Enrichment culture techniques are commonly used to isolate such microbes from contaminated soil or water. nih.govbiorxiv.org This method involves incubating samples from the contaminated site in a medium containing the pollutant as a primary source of carbon and energy, thereby selecting for organisms that can thrive on it. biorxiv.orgacs.org

Using a chemostat, researchers have isolated both aerobic bacteria and anaerobic consortia capable of degrading dinoseb. nih.gov Five different aerobic isolates were found to transform dinoseb, but could not achieve complete degradation. nih.gov A more effective anaerobic consortium, containing at least three distinct bacterial species, was isolated that could completely mineralize dinoseb. nih.gov This consortium was also capable of degrading other nitroaromatic compounds, such as 4,6-dinitro-o-cresol (B1670846) and 2,4-dinitrotoluene, but not 2,4-dinitrophenol. nih.gov In other studies, bacterial strains such as Rhodococcus imtechensis RKJ300 have been isolated from pesticide-contaminated soil and shown to utilize various nitrophenols as their sole carbon and energy source. acs.org Pseudomonas species are also frequently isolated and show a high tolerance and degradation potential for various pesticides. cabidigitallibrary.org

The breakdown of xenobiotic compounds like this compound within microorganisms is driven by specific enzymes. The biotransformation of phenolic compounds often involves two main phases of enzymatic reactions. Phase I reactions, frequently catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups. nih.gov Phase II reactions then conjugate these modified compounds with endogenous molecules to increase their water solubility and facilitate their removal. nih.gov

Key Phase II enzymes include uridine (B1682114) 5'-diphosphate-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferase (COMT). nih.gov These enzymes catalyze glucuronidation, sulfation, and methylation, respectively. nih.gov For example, UGTs transfer glucuronic acid to the phenolic hydroxyl group, a crucial detoxification step. nih.gov While the specific enzymes for this compound are not extensively characterized, the degradation of the related compound dinoseb is known to involve the enzymatic reduction of its nitro groups. nih.gov Engineering these microbial enzymes or the metabolic pathways they constitute holds potential for enhancing the efficiency and specificity of bioremediation processes.

To apply microbial degradation on a practical scale for soil and water treatment, various bioreactor systems have been developed. These engineered systems provide controlled environments to optimize microbial activity and enhance pollutant removal rates. nih.govnih.gov

Slurry-phase bioreactors are effective for treating contaminated soils. nih.gov In this system, excavated soil is mixed with water to form a slurry, and specific microbial cultures (acclimated activated sludge) can be added—a process known as bioaugmentation—to accelerate degradation. Studies on 4-nitrophenol (B140041) have shown that inoculating a slurry bioreactor can increase the degradation rate by a factor of ten compared to relying on indigenous microorganisms alone. nih.gov

Bioelectrochemical systems (BES) represent another innovative approach. nih.gov In a BES, an electrical potential is used to enhance the reduction of nitrophenols at a cathode. This method has achieved high removal rates for p-nitrophenol with low energy consumption and has been shown to reduce the pollutant primarily to p-aminophenol. nih.gov The efficiency of these systems can be influenced by factors such as the cathode potential, the concentration of the pollutant, and the hydraulic retention time. nih.gov Denitrification bioreactors, often designed as trenches filled with a carbon source like woodchips, are also being explored for removing nitrate (B79036) and other nitrogenous compounds from agricultural drainage. illinois.edu The design geometry of such bioreactors is a key parameter in optimizing their performance. illinois.edu

Crystallography, Solid State Chemistry, and Materials Science Applications

Crystal Structure Determination and Polymorphism Research

The determination of a compound's crystal structure is fundamental to understanding its physical and chemical properties. For 4-(1-Methylpropyl)-2-nitrophenol, specific crystallographic data is not readily found in current scientific literature. However, the study of its simpler analog, 4-nitrophenol (B140041), provides a strong basis for predicting its behavior.

4-Nitrophenol is known to exhibit polymorphism, existing in at least two different crystalline forms, designated as α and β polymorphs. These polymorphs display distinct crystal packing and hydrogen bonding patterns, which in turn affect their physical properties such as melting point, solubility, and stability. The α-form is generally more stable at room temperature. The study of these polymorphs has been carried out using techniques like variable-temperature X-ray diffraction and calorimetry nih.gov.

The presence of the bulky and flexible 1-methylpropyl group in this compound introduces additional conformational possibilities and steric hindrance. This complexity increases the likelihood of polymorphism. The specific arrangement of molecules in the crystal lattice would be a result of a delicate balance between various intermolecular interactions, including hydrogen bonds involving the hydroxyl and nitro groups, as well as van der Waals forces originating from the alkyl chain and the aromatic ring.

Interactive Table: Comparison of Crystallographic Data for Related Nitrophenols

While specific data for this compound is unavailable, the following table presents data for related compounds to illustrate the variations in crystal systems and space groups.

| Compound Name | Chemical Formula | Crystal System | Space Group | Reference |

| 4-Nitrophenol (α-form) | C₆H₅NO₃ | Monoclinic | P2₁/n | nih.gov |

| 4-Nitrophenol (β-form) | C₆H₅NO₃ | Monoclinic | P2₁/a | nih.gov |

| 2,1,3-Benzoselenadiazole (B1677776):4-Nitrophenol (1:1 cocrystal) | C₁₁H₁₀N₄S | Monoclinic | P2₁/c | mdpi.com |

This table is illustrative and highlights the crystallographic diversity in related compounds.

Further research employing single-crystal X-ray diffraction would be necessary to determine the precise crystal structure(s) of this compound and to investigate the potential for polymorphism. Such studies would provide valuable insights into its solid-state behavior.

Cocrystallization and Supramolecular Assembly

Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering the chemical structure of the active molecule. This is achieved by incorporating a second, different molecule (a coformer) into the crystal lattice. The resulting cocrystals often exhibit improved properties such as solubility, stability, and bioavailability.

The parent compound, 4-nitrophenol, has been successfully used in the formation of cocrystals with various coformers. For instance, a 1:1 cocrystal with 2,1,3-benzoselenadiazole has been synthesized and structurally characterized mdpi.com. In this cocrystal, the components are held together by a combination of O-H···N hydrogen bonds and N-Se···O chalcogen bonds, forming a one-dimensional ribbon structure mdpi.com.

The this compound molecule, with its hydrogen bond donor (hydroxyl group) and acceptor (nitro group) functionalities, is an excellent candidate for forming cocrystals. The 1-methylpropyl group would play a significant role in the supramolecular assembly of these cocrystals. Its size and shape could influence the packing of the molecules, potentially leading to the formation of channels or cavities within the crystal structure. This could be exploited for applications such as host-guest chemistry.

The design of cocrystals with this compound would involve selecting appropriate coformers that can form robust intermolecular interactions, such as hydrogen bonds or halogen bonds. The resulting supramolecular architectures could range from simple dimeric structures to complex three-dimensional networks.

Role in Sensing and Detection Material Development

The development of chemical sensors for the detection of environmental pollutants is a critical area of research. Nitrophenols, including 4-nitrophenol, are recognized as significant pollutants due to their toxicity and persistence in the environment. Consequently, a variety of sensing platforms have been developed for their detection.

While there is no specific research detailing the use of this compound as a sensor, the extensive work on 4-nitrophenol detection provides a clear roadmap for its potential applications in this field. The electrochemical and optical properties of the nitrophenol moiety are key to its detection. For instance, the nitro group can be electrochemically reduced, providing a detectable signal.

The introduction of the 1-methylpropyl group could enhance the performance of a sensor based on this molecule. The alkyl group increases the lipophilicity of the molecule, which could improve its interaction with certain analytes or enhance its solubility in specific sensing matrices. Furthermore, the steric bulk of the sec-butyl group could influence the selectivity of the sensor by creating specific binding pockets that preferentially accommodate target molecules.

Potential sensing mechanisms could involve:

Electrochemical Sensing: Incorporating this compound into an electrode material and monitoring the electrochemical signal corresponding to the reduction of the nitro group.

Optical Sensing: Utilizing changes in the absorption or fluorescence properties of the molecule upon interaction with an analyte.

Integration into Functional Materials for Environmental Applications

Functional materials designed for environmental remediation, such as the removal of pollutants from water or soil, are of great importance. The chemical properties of this compound suggest its potential for integration into such materials.

The parent compound, 4-nitrophenol, is a known water pollutant, and various materials have been developed for its removal, often through adsorption or catalytic degradation. The presence of the hydroxyl and nitro groups on the aromatic ring of this compound makes it amenable to various chemical modifications and interactions.

For instance, it could be grafted onto the surface of a solid support, such as silica (B1680970) gel or a polymer, to create a functionalized adsorbent material. The 1-methylpropyl group could enhance the adsorption capacity for non-polar organic pollutants through hydrophobic interactions.

Furthermore, nitrophenols can participate in catalytic reduction reactions, often converted to the less toxic aminophenols. Materials incorporating this compound could potentially be used as precursors for catalysts or as part of a catalytic system for the degradation of other environmental contaminants. The electronic effects of the nitro and sec-butyl groups on the phenol (B47542) ring could influence the catalytic activity of such materials.

Future research could explore the synthesis of polymers or metal-organic frameworks (MOFs) that incorporate the this compound moiety to create advanced functional materials with tailored properties for specific environmental applications.

Advanced Applications in Research and Industrial Intermediacy

Application as a Precursor in Specialized Chemical Syntheses

4-(1-Methylpropyl)-2-nitrophenol serves as a significant intermediate in multi-step organic syntheses. Its primary utility is derived from the reactive sites on the aromatic ring and the hydroxyl group, which can be targeted for further functionalization.

A notable application is its role as a direct precursor in the synthesis of the dinitrophenol compound Dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol). wikipedia.org The synthesis process involves the nitration of 2-(1-methylpropyl)phenol to yield this compound. wikipedia.org This product can then undergo a second nitration to introduce another nitro group onto the benzene (B151609) ring, forming Dinoseb. wikipedia.org Dinoseb was historically used as a herbicide and insecticide, highlighting the role of its precursor in the agrochemical industry. wikipedia.orgepa.govepa.gov

The presence of the bulky sec-butyl group and the electron-withdrawing nitro group influences the regioselectivity of subsequent electrophilic aromatic substitution reactions, making the compound a useful building block for creating complex, specifically substituted aromatic molecules. Its derivatives are relevant in the production of various organic compounds, including those with applications in materials science. For instance, related nitroarenes are considered good candidates for molecular size control in the formation of mesoporous materials. biosynth.com

Research into Enzyme Interaction Mechanisms

Nitrophenolic compounds are widely studied for their interactions with biological systems, particularly with enzymes. While direct research on this compound is limited in publicly accessible literature, extensive studies on closely related compounds provide a framework for its potential biological activity.

The most well-documented mechanism for related compounds like Dinoseb is the uncoupling of oxidative phosphorylation. wikipedia.orgwikiwand.com This process is fundamental to cellular energy production. Compounds like Dinoseb, which are weak acids, can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for the synthesis of adenosine (B11128) triphosphate (ATP). wikipedia.orgepa.govwikiwand.com This disruption of a critical enzyme-mediated energy pathway is a key area of toxicological and pharmacological research.

Furthermore, analogs such as 4-nitrophenol (B140041) are routinely used in biochemical laboratories as substrates for assaying enzyme activity. wikipedia.org For example, the enzymatic cleavage of 4-nitrophenyl phosphate (B84403) by alkaline phosphatase releases 4-nitrophenol, which produces a yellow color under alkaline conditions that can be measured spectrophotometrically to quantify enzyme activity. wikipedia.org This utility underscores the importance of the nitrophenol chemical class in developing tools for studying enzyme kinetics and mechanisms.

Utility in Dye and Pigment Chemistry as an Intermediate

In the field of dye and pigment manufacturing, substituted phenols and nitroaromatics are foundational intermediates. The combination of a chromophoric group (the nitro group, -NO₂) and an auxochromic group (the hydroxyl group, -OH) on a benzene ring is a classic structural motif in color chemistry.

While specific large-scale use of this compound in dye synthesis is not prominently documented, its structural analog, 4-nitrophenol, is a known precursor in the manufacture of dyes and pigments. epa.govmade-in-china.com 4-nitrophenol serves as an intermediate for producing other compounds that are then used in dyes. wikipedia.orgepa.gov The general principle involves diazotization of a related aminophenol (produced by the reduction of the nitrophenol) and subsequent coupling to form azo dyes.

Given its structure, this compound possesses the necessary functional groups to be considered a potential intermediate in this field. The sec-butyl group could be used to modify properties such as solubility in nonpolar media or to fine-tune the final color of a dye molecule. Therefore, it represents a potentially useful, though not widely cited, building block for the synthesis of specialized colorants.

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 4-(1-Methylpropyl)-2-nitrophenol in environmental samples?

- Methodology : Use high-performance liquid chromatography (HPLC) paired with UV-Vis detection at wavelengths near 405 nm, as nitrophenol derivatives exhibit strong absorbance in this range. Calibrate with certified reference standards (e.g., 4-nitrophenol sodium salt dihydrate, >99% purity) to ensure accuracy . For environmental partitioning studies, measure Henry's Law constants (e.g., 1.0×10⁻¹ atm·m³/mol at 25°C) using equilibrium partitioning experiments, as reported by Tremp et al. (1993) .

Q. How can synthetic routes for this compound be optimized to improve yield?

- Methodology : Employ regioselective nitration of 4-(1-Methylpropyl)phenol under controlled acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts like 2-nitrophenol isomers. Purify via recrystallization or column chromatography using silica gel .

Q. What spectroscopic techniques are most effective for structural characterization?

- Methodology : Combine nuclear magnetic resonance (NMR) (¹H and ¹³C) to confirm substitution patterns and nitro group placement. Infrared (IR) spectroscopy can identify characteristic O–H (phenolic) and NO₂ stretching vibrations (1520–1350 cm⁻¹). Mass spectrometry (MS) with electron ionization (EI) provides molecular ion confirmation .

Advanced Research Questions

Q. How do conflicting Henry's Law constant values for this compound impact environmental fate modeling?

- Data Contradiction Analysis : Tremp et al. (1993) reported 1.0×10⁻¹ atm·m³/mol , while other nitrophenol derivatives (e.g., 2-nitrophenol) show variability due to experimental conditions (pH, temperature). Validate values via headspace gas chromatography under standardized conditions (25°C, pH 7) and apply sensitivity analysis in fugacity models to quantify uncertainty .

Q. What experimental design strategies optimize photocatalytic degradation of this compound?

- Methodology : Adopt Response Surface Methodology (RSM) with a Box-Behnken design to assess variables like pH, catalyst loading, and oxidant concentration. For example, in related 2-nitrophenol degradation, optimal conditions (pH 10, 10 ppm substrate, 90 ppm H₂O₂) achieved >96% efficiency using CoFe₂O₄/CS catalysts . Adapt this framework while adjusting for steric effects from the 1-methylpropyl group .

Q. Why is toxicity data for this compound limited, and how can this gap be addressed?

- Data Gap Analysis : Structural analogs (e.g., 4-nitrophenol) dominate existing studies, with LD₅₀ >2000 mg/kg in mammals . Prioritize in vitro assays (e.g., Ames test for mutagenicity, zebrafish embryo toxicity) to build preliminary hazard profiles. Cross-reference with QSAR models to predict ecotoxicological endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。